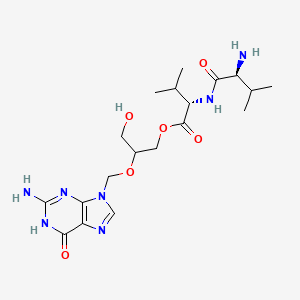

Valine-valine-ganciclovir

描述

Valine-valine-ganciclovir is a prodrug of ganciclovir . It is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir . This structural modification results in significant increases in systemic aciclovir plasma levels . It is used for the treatment of Cytomegaloviral infection in patients with HIV/AIDS and also for the treatment after organ transplantation .

Synthesis Analysis

The synthesis of valganciclovir follows the route for ganciclovir with the major modification being the differential protection of the dihydroxy-isopropoxy sidechain to allow for the selective introduction of the mono-valine ester prodrug moiety towards the end of the synthesis .Molecular Structure Analysis

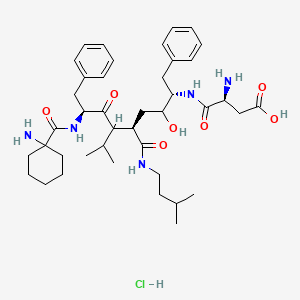

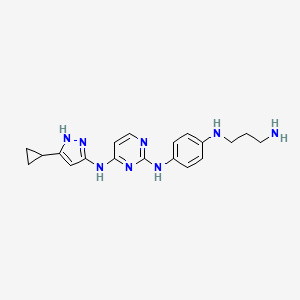

Valine-valine-ganciclovir has a molecular formula of C19H31N7O6 . It is chemically a 2-[(2-amino-6-oxo-6, 9-dihydro-3H-purin-9-yl) methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate derivative . It is also the L-valine ester of Ganciclovir .Chemical Reactions Analysis

Valine-valine-ganciclovir is rapidly converted to ganciclovir by hepatic and intestinal esterases . Due to the hydrolysis of ester linkage, Valganciclovir converts into Ganciclovir .Physical And Chemical Properties Analysis

Valganciclovir has a molecular weight of 354.362g/mole and the pKa value is found to be 7.6 . It is freely soluble in water and sparingly soluble in methanol .科学研究应用

Transscleral Drug Delivery to the Retina : Val-Val-GCV, along with other dipeptide monoester prodrugs of ganciclovir, has shown promise in treating ocular cytomegalovirus infections. These prodrugs demonstrate high enzymatic stability and affinity towards the retinal oligopeptide transport system, suggesting their potential effectiveness in episcleral administration for ocular CMV treatment (Kansara, Hao, & Mitra, 2007).

Pharmacokinetics in Liver Transplant Recipients : A study comparing valganciclovir (a related compound) with oral and intravenous ganciclovir in liver transplant recipients found that oral valganciclovir delivers systemic GCV exposure equivalent to standard oral or intravenous ganciclovir. This suggests the effectiveness of valganciclovir (and by extension, its derivatives like Val-Val-GCV) in CMV prophylaxis or treatment with once-daily oral dosing in transplant recipients (Pescovitz et al., 2000).

Vitreal Pharmacokinetics : Val-Val-GCV inhibited retinal uptake of a marker compound, suggesting it might be a substrate of the retinal peptide transport system. It has a rapid elimination rate from the vitreous chamber and generates higher retinal GCV concentrations than intravitreally administered GCV alone, indicating its potential as a candidate for in vivo evaluation against HCMV retinitis (Majumdar, Kansara, & Mitra, 2006).

Corneal Absorption and Anterior Chamber Pharmacokinetics : Studies on the corneal absorption of Val-Val-GCV compared to other prodrugs and GCV showed that it exhibited superior corneal absorption and bioavailability. This facilitated absorption might result from a combination of passive diffusion and peptide transporter-mediated transport across the corneal epithelium (Gunda, Hariharan, & Mitra, 2006).

Antiviral Activities and Physicochemical Properties : Val-Val-GCV and other diester prodrugs of GCV demonstrated excellent chemical stability, high aqueous solubility, and significantly enhanced antiviral potency against herpes viruses without increased cytotoxicity, suggesting their potential for improving therapeutic response (Patel, Trivedi, Luo, Zhu, Pal, Kern, & Mitra, 2005).

安全和危害

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N7O6/c1-9(2)12(20)16(28)23-13(10(3)4)18(30)31-6-11(5-27)32-8-26-7-22-14-15(26)24-19(21)25-17(14)29/h7,9-13,27H,5-6,8,20H2,1-4H3,(H,23,28)(H3,21,24,25,29)/t11?,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCILZBQRWUKME-SPOOISQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 154731995 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine](/img/structure/B611563.png)

![7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine](/img/structure/B611569.png)